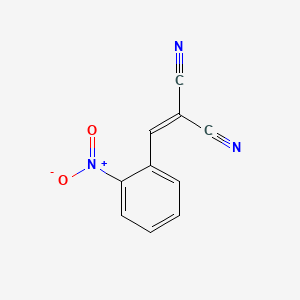

(2-Nitrobenzylidene)malononitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-nitrophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O2/c11-6-8(7-12)5-9-3-1-2-4-10(9)13(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGESGQINLPXOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182510 | |

| Record name | Malononitrile, (o-nitrobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2826-30-4 | |

| Record name | (2-Nitrobenzylidene)malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2826-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzalmalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52861 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, (o-nitrobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrobenzalmalononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FWF836MFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic and Diffraction Based Structural Elucidation of 2 Nitrobenzylidene Malononitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, providing crucial information about the compound's connectivity.

The ¹H NMR spectrum of (2-Nitrobenzylidene)malononitrile provides detailed information about the electronic environment of the protons in the molecule. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the aromatic protons of the nitro-substituted benzene (B151609) ring appear as a complex multiplet, while the vinylic proton gives rise to a distinct singlet.

A representative ¹H NMR analysis of this compound in CDCl₃ is presented below. The vinylic proton appears as a singlet at 8.44 ppm. The proton on the carbon adjacent to the nitro group (H-3) is observed as a doublet at 8.35 ppm. The remaining aromatic protons appear as multiplets in the range of 7.79-7.89 ppm.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Vinylic-H | 8.44 | s | - |

| Ar-H3 | 8.35 | d | 8.35 |

| Ar-H4, H5, H6 | 7.79-7.89 | m | - |

s = singlet, d = doublet, m = multiplet

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the aromatic, vinylic, and nitrile carbons.

Key signals in the ¹³C NMR spectrum in CDCl₃ include the vinylic carbon attached to the aromatic ring at approximately 158.69 ppm and the carbon of the malononitrile (B47326) moiety at 88.62 ppm. The two nitrile carbons are observed around 110.96 and 112.20 ppm. The aromatic carbons exhibit signals in the range of 125.87 to 146.83 ppm, with the carbon bearing the nitro group being the most downfield-shifted among them.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=C(CN)₂ | 158.69 |

| C-NO₂ | 146.83 |

| Ar-C4 | 134.93 |

| Ar-C6 | 130.47 |

| Ar-C5 | 126.71 |

| Ar-C3 | 125.87 |

| CN | 112.20 |

| CN | 110.96 |

| C(CN)₂ | 88.62 |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of complex structures.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between protons that are coupled to each other, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. This technique would be used to unambiguously assign the carbon signals for each protonated carbon in the molecule by linking the proton shifts to their corresponding carbon shifts.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure.

The most prominent features in the spectrum include a sharp and strong absorption band around 2214 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations typically observed around 1512 cm⁻¹ and 1332 cm⁻¹, respectively. The carbon-carbon double bond (C=C) of the benzylidene group gives rise to a stretching vibration at approximately 1567 cm⁻¹. Aromatic C-H stretching is observed at 3021 cm⁻¹, and the ortho-disubstituted pattern of the benzene ring can be inferred from the out-of-plane bending vibration around 790 cm⁻¹.

Interactive Data Table: FT-IR Spectral Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3021 |

| C≡N Stretch (Nitrile) | 2214 |

| C=C Stretch (Vinylic) | 1567 |

| C=C Stretch (Aromatic) | 1512 |

| Asymmetric NO₂ Stretch | 1512 |

| Symmetric NO₂ Stretch | 1332 |

| Ortho-disubstituted C-H Bend | 790 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₁₀H₅N₃O₂), the calculated molecular weight is 199.17 g/mol .

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent molecular ion peak [M]⁺ at m/z = 199. The fragmentation of the molecular ion would likely proceed through characteristic pathways. The loss of the nitro group (NO₂) would result in a fragment ion at m/z = 153. Subsequent fragmentation could involve the loss of one or both nitrile groups (CN), leading to further fragment ions. The stability of the aromatic ring suggests that fragments containing this moiety would be prevalent in the mass spectrum.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state.

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed information regarding its crystal system, space group, and precise molecular geometry in the solid state is not available. Such a study would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice.

Determination of Molecular Conformation and Planarity

The molecular conformation of benzylidene malononitrile derivatives is dictated by the balance between the stabilizing effects of π-system conjugation and the destabilizing effects of steric hindrance. For the related compound, 2-(4-Nitrobenzylidene)malononitrile, single-crystal X-ray diffraction studies have revealed that the benzylidenemalononitrile (B1330407) portion of the molecule is nearly planar. nih.govresearchgate.net This planarity is expected, as it maximizes the overlap of p-orbitals, facilitating electron delocalization across the conjugated system.

Interactive Table: Spectroscopic Data for this compound rasayanjournal.co.in

| Spectrum Type | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | CDCl₃ | 8.44 (s, 1H) | Vinylic CH |

| 8.35 (d, J=8.35 Hz, 1H) | Aromatic CH | ||

| 7.89-7.86 (m, 1H) | Aromatic CH | ||

| 7.82-7.79 (m, 2H) | Aromatic CH | ||

| ¹³C NMR | CDCl₃ | 158.69, 146.83, 134.93, 130.47, 126.71, 125.87, 112.20, 110.96, 88.62 | Carbon Framework |

| FT-IR | KBr | 3021 | Ar-H |

| 2214 | CN | ||

| 1567 | C=C | ||

| 1512 | C=C-Ar | ||

| 1332 | NO₂ | ||

| 790 | Ortho disubstituted |

Analysis of Intramolecular Interactions (e.g., C-H···N Hydrogen Bonds)

In the crystal structure of 2-(4-Nitrobenzylidene)malononitrile, a notable feature is the presence of an intramolecular C—H···N hydrogen bond. nih.govresearchgate.net This interaction occurs between a hydrogen atom on the benzene ring and one of the nitrogen atoms of the malononitrile group, contributing to the stabilization of the molecule's conformation. researchgate.net

For this compound, the potential for a similar intramolecular hydrogen bond exists. However, the altered geometry resulting from the ortho-substitution of the nitro group could significantly impact this interaction. The expected twisting of the benzene ring relative to the malononitrile group might create a distance or angle that is less favorable for the formation of a strong C—H···N hydrogen bond. Computational modeling would be required to determine the energetic favorability and geometric parameters of such an interaction in the ortho-isomer.

Dihedral Angle Analysis of Key Structural Moieties (e.g., Nitro Group relative to Benzene Ring)

Dihedral angles are crucial for defining the three-dimensional shape of a molecule. In 2-(4-Nitrobenzylidene)malononitrile, the nitro group is observed to be nearly coplanar with the benzene ring, with a small dihedral angle of just 8.8(3)°. nih.govresearchgate.net This near-coplanarity allows for effective electronic communication between the electron-withdrawing nitro group and the aromatic ring.

Conversely, for this compound, significant deviation from planarity is expected for the nitro group. The steric repulsion between the ortho-nitro group and the adjacent vinylidene group would likely force the nitro group to rotate out of the plane of the benzene ring. This would result in a much larger dihedral angle compared to the 4-nitro isomer. Such a rotation would have important electronic consequences, as it would reduce the resonance effect of the nitro group on the π-system of the molecule.

Crystal Packing and Intermolecular Interactions in the Solid State

While the specific crystal packing of this compound has not been described, the packing of its 4-nitro isomer provides a useful reference. The crystal structure of 2-(4-Nitrobenzylidene)malononitrile is orthorhombic. researchgate.net The arrangement of molecules in the solid state is stabilized by van der Waals forces. The absence of strong intermolecular interactions like classical hydrogen bonds is a notable feature in some related benzylidenemalononitrile derivatives. researchgate.net

The crystal packing in organic molecules is governed by a subtle interplay of forces, including shape-fitting (steric effects), van der Waals interactions, and electrostatic interactions such as hydrogen bonds and π-π stacking. Given the expected twisted conformation of this compound, its crystal packing might differ significantly from that of its planar 4-nitro counterpart to accommodate its non-planar shape efficiently. The specific intermolecular interactions would depend on how the molecules orient themselves to minimize steric clashes and maximize attractive forces.

Interactive Table: Crystal Data for 2-(4-Nitrobenzylidene)malononitrile researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₅N₃O₂ |

| Molecular Weight | 199.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 19.5557 (9) |

| b (Å) | 3.8732 (2) |

| c (Å) | 11.9823 (5) |

| V (ų) | 907.58 (7) |

| Z | 4 |

| Dihedral Angle (Nitro/Ring) | 8.8 (3)° |

Chemical Reactivity and Mechanistic Investigations of 2 Nitrobenzylidene Malononitrile

Reactivity of the Malononitrile (B47326) Moiety

The malononitrile group, with its two electron-withdrawing nitrile functions, renders the adjacent vinylic proton acidic and the double bond susceptible to various reactions.

The electron-deficient double bond in (2-nitrobenzylidene)malononitrile readily undergoes nucleophilic addition reactions. A variety of nucleophiles can attack the β-carbon of the α,β-unsaturated system. These reactions are fundamental to the construction of more complex molecular architectures. For instance, the addition of soft carbon nucleophiles is a common transformation. nii.ac.jp The reaction of nitrones with carbonyl compounds in an aldol-type reaction represents a notable example of nucleophilic addition, leading to functionalized β-hydroxynitrones. nih.gov This reactivity highlights the versatility of the malononitrile moiety in forming new carbon-carbon bonds.

This compound can act as a dienophile in Diels-Alder reactions due to its electron-deficient double bond. wikipedia.org This [4+2] cycloaddition reaction with a conjugated diene provides a direct route to six-membered rings. wikipedia.org The presence of electron-withdrawing groups, such as the two nitrile groups and the nitro group, enhances the dienophilic character of the alkene, facilitating the reaction. mnstate.edu While specific examples involving this compound as the dienophile are specialized, the general principle of its participation in such cycloadditions is well-established within the framework of pericyclic reactions. wikipedia.org Another important class of cycloadditions is the [3+2] dipolar cycloaddition, where nitrones, for example, react with alkenes to form isoxazolidine (B1194047) rings. uchicago.edunih.gov

Influence of the Nitro Group on Electronic Properties and Reactivity

The nitro group (NO₂) at the ortho position of the benzene (B151609) ring exerts a strong electron-withdrawing effect through both inductive (-I) and resonance (-M) effects. doubtnut.comdoubtnut.com This has several significant consequences for the reactivity of this compound:

Increased Electrophilicity: The electron-withdrawing nature of the nitro group further polarizes the α,β-unsaturated system, making the β-carbon even more electrophilic and thus more susceptible to nucleophilic attack. doubtnut.com

Activation of the Benzene Ring: The presence of the nitro group deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. doubtnut.com

The following table summarizes the electronic effects of the nitro group:

| Effect | Description | Consequence for Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond framework. | Increases the acidity of the vinylic proton and the electrophilicity of the double bond. |

| Resonance Effect (-M) | Delocalization of pi electrons from the benzene ring into the nitro group. | Further enhances the electron-deficient nature of the π-system, activating it for nucleophilic attack. |

Mechanistic Pathways of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the outcomes and designing new synthetic strategies.

This compound is synthesized via the Knoevenagel condensation between 2-nitrobenzaldehyde (B1664092) and malononitrile. rasayanjournal.co.in This reaction is a cornerstone of carbon-carbon bond formation. nih.gov The mechanism proceeds through the following key steps:

Deprotonation: A base, often a weak one like an amine, deprotonates the active methylene (B1212753) compound (malononitrile) to form a resonance-stabilized carbanion (enolate). rsc.orgwikipedia.org

Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. rsc.org This leads to the formation of a tetrahedral intermediate.

Protonation: The intermediate alkoxide is protonated, typically by the conjugate acid of the base catalyst, to yield a β-hydroxy dinitrile (aldol-type adduct). sigmaaldrich.com

Dehydration: This adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by the base, to form the final α,β-unsaturated product, this compound. sigmaaldrich.com The driving force for this step is the formation of a stable, conjugated system.

Recent advancements have shown that compounds with nitro groups and activated alkenes can participate in radical reactions, often initiated by photoredox catalysis. nih.gov In such processes, a photocatalyst, upon excitation by visible light, can initiate single-electron transfer (SET) events. rsc.org

For a molecule like this compound, a plausible photoredox-induced pathway could involve:

Radical Generation: A photocatalyst could reduce the nitro group or oxidize another species in the reaction mixture to generate a radical. Alternatively, a radical precursor could be used.

Radical Addition: The generated radical can add to the electron-deficient double bond of the malononitrile moiety.

Further Transformation: The resulting radical intermediate can undergo various subsequent reactions, such as cyclization or further redox processes, to yield complex products. researchgate.net

Control experiments in related systems, such as the use of radical scavengers like TEMPO, have confirmed the involvement of radical pathways in certain transformations of similar substrates. nih.gov The on-off light dependency of these reactions is a key indicator of a photoredox catalytic cycle. nih.gov

Influence of Substituents on Reaction Rates and Selectivity

The reactivity of this compound in various chemical transformations is significantly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electronic properties and steric environment of the molecule, thereby affecting the rates and selectivity of its reactions.

The Knoevenagel condensation, a key reaction for the synthesis of benzylidenemalononitrile (B1330407) derivatives, provides insight into these substituent effects. Studies have shown that the reaction time for the condensation of aromatic aldehydes with malononitrile is dependent on the electronic nature of the substituents on the aldehyde. Aldehydes bearing electron-withdrawing groups tend to react faster than those with electron-releasing groups. This observation suggests that increasing the electrophilicity of the benzylic carbon facilitates the initial nucleophilic attack by malononitrile.

In reactions involving nucleophilic attack on the double bond of benzylidenemalononitriles, the electronic effects of substituents on the phenyl ring play a crucial role. The electrophilicity of the β-carbon is a key determinant of the reaction rate. A systematic investigation into the kinetics of the reactions of various benzylidenemalonitriles with stabilized carbanions (derived from nitroethane, diethyl malonate, etc.) in dimethyl sulfoxide (B87167) solution has been conducted. The second-order rate constants from these studies were used to determine the electrophilicity parameters (E) of the benzylidenemalononitriles. researchgate.net

The following table illustrates the effect of substituents on the electrophilicity parameter (E) of substituted benzylidenemalononitriles. A more positive E value indicates a higher electrophilicity and thus a greater reactivity towards nucleophiles.

Table 1: Electrophilicity Parameters (E) of Substituted Benzylidenemalononitriles

| Substituent (X) in X-C₆H₄CH=C(CN)₂ | Electrophilicity Parameter (E) |

|---|---|

| 4-Me₂N | -18.79 |

| 4-MeO | -16.49 |

| H | -15.13 |

| 4-Cl | -14.39 |

| 3-NO₂ | -13.11 |

| 4-NO₂ | -12.78 |

| 2-NO₂ | -14.02 |

Data sourced from a study on the kinetics of reactions of stabilized carbanions with benzylidenemalononitriles. researchgate.net

The data clearly show that electron-donating groups, such as 4-Me₂N and 4-MeO, decrease the electrophilicity (more negative E value), thus reducing the reaction rate with nucleophiles. Conversely, electron-withdrawing groups, such as 3-NO₂ and 4-NO₂, increase the electrophilicity (less negative E value), leading to an enhanced reaction rate. The 2-nitro substituent in this compound results in an electrophilicity parameter of -14.02, indicating a significant activation towards nucleophilic attack compared to the unsubstituted analog (E = -15.13). researchgate.net

Steric effects also play a significant role, particularly with ortho-substituents. In the case of this compound, the ortho-nitro group can exert steric hindrance, potentially influencing the approach of the nucleophile. In related systems, such as the addition of carbanions to nitroarenes, it has been observed that ortho-substituents can hinder the co-planarity of the nitro group with the aromatic ring, which is necessary for the reaction to proceed efficiently. lookchemmall.com This interplay of electronic and steric effects can lead to complex outcomes in terms of reaction rates and selectivity. For instance, in some cases, a strong electron-withdrawing group in the ortho position might not lead to the expected rate enhancement if steric hindrance is a dominant factor. lookchemmall.com

Experimental Techniques for Mechanistic Elucidation (e.g., Control Experiments, Stern-Volmer Fluorescence Quenching)

Unraveling the detailed mechanisms of chemical reactions involving this compound requires the application of various experimental techniques. These methods provide evidence for proposed intermediates, transition states, and the sequence of elementary steps.

Control Experiments: Control experiments are fundamental to mechanistic studies. researchgate.net They are designed to isolate the effects of specific components or conditions in a reaction. For example, to determine if a particular catalyst is essential for a transformation, a control experiment would be run in the absence of the catalyst. If no reaction occurs, it provides strong evidence for the catalyst's role. Similarly, to test for the involvement of radical species, radical scavengers can be added to the reaction mixture. A significant decrease in the reaction rate or product yield would suggest a radical-mediated pathway. In the context of reactions of this compound, a control experiment could involve using a structurally similar reactant that lacks the nitro group to ascertain its specific role in the reaction mechanism.

Stern-Volmer Fluorescence Quenching: Fluorescence quenching studies are a powerful tool for investigating interactions between a fluorescent molecule (fluorophore) and another species (quencher) in its excited state. wikipedia.org This technique can provide insights into reaction mechanisms, especially those involving photo-induced processes or electron transfer steps. The Stern-Volmer relationship describes the kinetics of this bimolecular quenching process. wikipedia.org

The Stern-Volmer equation is given by:

I₀ / I = 1 + Kₛᵥ[Q]

where:

I₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.

I is the fluorescence intensity in the presence of the quencher.

Kₛᵥ is the Stern-Volmer quenching constant.

[Q] is the concentration of the quencher.

A linear plot of I₀ / I versus [Q] is indicative of a single type of quenching mechanism, either static or dynamic. nih.gov

Dynamic (collisional) quenching occurs when the excited fluorophore collides with the quencher molecule, leading to non-radiative de-excitation.

Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

By analyzing the Stern-Volmer plots and determining the quenching rate constant (kq), it is possible to elucidate the nature of the interaction. wikipedia.org For instance, if this compound were proposed to act as a quencher in a photochemical reaction, Stern-Volmer analysis could be used to quantify the efficiency of this quenching process and provide evidence for an electron transfer mechanism if the quenching rate is diffusion-controlled. High-throughput methods for determining Stern-Volmer constants have been developed, allowing for the rapid screening of quenching interactions in photocatalytic systems. nih.gov

The following table outlines the key parameters obtained from a hypothetical Stern-Volmer analysis.

Table 2: Hypothetical Stern-Volmer Analysis Parameters

| Parameter | Symbol | Description |

|---|---|---|

| Stern-Volmer Constant | Ksv | A measure of the efficiency of quenching. Determined from the slope of the Stern-Volmer plot. |

| Quenching Rate Constant | kq | The bimolecular rate constant for the quenching process. |

These experimental techniques, in conjunction with computational studies and spectroscopic analysis of intermediates, are crucial for building a comprehensive understanding of the chemical reactivity and mechanistic pathways of this compound.

Computational and Theoretical Chemistry Studies on 2 Nitrobenzylidene Malononitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has proven to be a reliable approach for predicting a variety of molecular properties, including geometries, spectroscopic parameters, and electronic structures. hakon-art.com

Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (2-Nitrobenzylidene)malononitrile, DFT calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, can be employed to determine its most stable conformation. nih.gov

The key structural features of interest are the planarity of the molecule and the orientation of the nitro and malononitrile (B47326) groups. In the related compound, (4-Nitrobenzylidene)malononitrile, the benzylidenemalononitrile (B1330407) unit is nearly planar, and the nitro group is almost coplanar with the benzene (B151609) ring, with a small dihedral angle. researchgate.netdoaj.org A similar planarity would be expected for the 2-nitro isomer, stabilized by the conjugated π-system. However, steric hindrance between the ortho-nitro group and the adjacent malononitrile moiety could lead to a greater degree of twisting compared to the 4-nitro isomer. Conformational analysis involves calculating the energy of the molecule as a function of the rotation around key single bonds (dihedral angles), such as the bond connecting the benzene ring to the vinyl carbon and the C-N bond of the nitro group, to identify the global energy minimum structure. derpharmachemica.comresearchgate.net These calculations can reveal the most likely conformation(s) of the molecule in the gas phase.

Table 1: Representative Theoretical Bond Lengths and Angles for Benzonitrile Derivatives from DFT Calculations Note: This table presents typical data for related structures to illustrate the output of DFT calculations; specific values for this compound would require a dedicated study.

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C=C (vinyl) | ~1.35 | B3LYP/6-311G(d,p) |

| C-C (ring-vinyl) | ~1.47 | B3LYP/6-311G(d,p) |

| C≡N | ~1.15 | B3LYP/6-311G(d,p) |

| C-NO₂ | ~1.48 | B3LYP/6-311G(d,p) |

| ∠C-C=C | ~122 | B3LYP/6-311G(d,p) |

| Dihedral Angle (Ring-NO₂) | Variable | B3LYP/6-311G(d,p) |

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict NMR chemical shifts (¹H, ¹³C, ¹⁵N). nih.govresearchgate.net

The procedure involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus at a chosen level of theory, for instance, B3LYP/cc-pVDZ. rsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. epfl.ch Linear regression analysis comparing experimental and predicted shifts for a set of known compounds can further improve prediction accuracy. rsc.org For this compound, this method could predict the chemical shifts for all its unique carbon, hydrogen, and nitrogen atoms, helping to assign experimental NMR spectra.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic properties and chemical reactivity of a molecule. masterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. masterorganicchemistry.com

DFT calculations provide energies and visual representations of these orbitals. For a molecule like this compound, the HOMO is expected to be delocalized over the π-system of the entire molecule, while the LUMO is also likely to be a π* antibonding orbital distributed across the conjugated system, particularly influenced by the electron-withdrawing nitro and dinitrile groups. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of chemical reactivity and stability. hakon-art.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. hakon-art.com Conversely, a large gap indicates higher kinetic stability and lower chemical reactivity.

Table 2: Frontier Orbital Energies and Related Parameters Note: The values are illustrative and depend on the specific DFT functional and basis set used.

| Parameter | Definition | Typical Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability |

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of quantum chemical descriptors that quantify various aspects of molecular reactivity. hakon-art.com These descriptors are derived from the conceptual DFT framework and help predict how a molecule will interact with other reagents. nih.govnih.gov

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of an electron from a system. It is calculated as μ ≈ (E(HOMO) + E(LUMO)) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η ≈ (E(LUMO) - E(HOMO)) / 2.

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a better electrophile. hakon-art.com

For this compound, the presence of strong electron-withdrawing nitro and cyano groups is expected to result in a high electrophilicity index, indicating its susceptibility to nucleophilic attack at the electron-deficient carbon atoms. Furthermore, local reactivity descriptors like Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks. hakon-art.com

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations are excellent for finding minimum energy structures, they typically represent the molecule in a static state (in the gas phase at 0 K). Molecular Dynamics (MD) simulations, on the other hand, model the dynamic behavior of a molecule over time by solving Newton's equations of motion. nih.gov This approach provides insight into the conformational flexibility and dynamics of a molecule at a given temperature, often in a simulated solvent environment. nih.gov

For this compound, an MD simulation could be used to study the rotational freedom around the single bond connecting the phenyl ring and the malononitrile group. nih.gov Such a simulation would reveal the accessible range of dihedral angles at room temperature, the time scale of conformational changes, and the stability of the planar versus twisted conformations in solution. This is particularly relevant for understanding how the molecule's shape might adapt upon binding to a biological target or interacting with another molecule. Advanced techniques like metadynamics can be coupled with MD to explore the conformational free energy surface more efficiently and overcome energy barriers between different stable states. rsc.org

Theoretical Reactivity Modeling (e.g., Multiple Linear Regression)

Theoretical reactivity modeling aims to establish a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR). Multiple Linear Regression (MLR) is a statistical technique used to create a mathematical model that relates a dependent variable (e.g., reaction rate, biological activity) to several independent variables (molecular descriptors). nih.govrsc.org

In the context of this compound and its derivatives, an MLR model could be developed to predict their reactivity. The process would involve:

Creating a Dataset: Synthesizing or computationally designing a series of related compounds with variations in substituents on the phenyl ring.

Calculating Descriptors: Using DFT or other methods to calculate a range of quantum chemical and physical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges, steric parameters) for each compound in the series. mdpi.com

Measuring Reactivity: Experimentally determining the reactivity or a specific biological activity for each compound.

Building the Model: Applying MLR analysis to find a linear equation that best correlates the calculated descriptors (independent variables) with the experimental reactivity (dependent variable). nih.gov

Validation: Testing the model's predictive power using cross-validation techniques and an external set of compounds not used in the model's creation. nih.gov

Such a model could accelerate the discovery of new compounds with desired properties by allowing for virtual screening before committing to laboratory synthesis. nih.gov

Explorations in Materials Science Applications of 2 Nitrobenzylidene Malononitrile

Potential in Organic Semiconductor Development

The electron-deficient nature of (2-Nitrobenzylidene)malononitrile makes it a compelling candidate for the development of organic semiconductor materials. ontosight.ai Organic semiconductors are the active components in a range of electronic devices, and their performance is intrinsically linked to their molecular structure. mdpi.commdpi.com Materials with strong electron-accepting groups, such as the nitro and cyano groups present in this compound, are particularly sought after for use as n-type (electron-transporting) semiconductors in organic field-effect transistors (OFETs). ontosight.aimdpi.com

The D-π-A structure facilitates intramolecular charge transfer, a key process for enabling electrical conductivity and mobility in organic materials. bohrium.comresearchgate.net The planarity of the benzylidenemalononitrile (B1330407) unit, which has been observed in related crystal structures, is also advantageous for semiconductor applications as it can promote favorable π-π stacking in the solid state, creating efficient pathways for charge transport. nih.govresearchgate.netdoaj.org While research has broadly covered benzylidene malononitrile (B47326) derivatives for electronics, the specific exploration of the 2-nitro isomer continues to be an area of interest for designing new n-type materials. ontosight.aismolecule.com

Table 1: Molecular Features of this compound Relevant to Semiconductor Properties

| Feature | Description | Implication for Semiconductors |

|---|---|---|

| Electron Acceptor Groups | Nitro (-NO2) and Malononitrile (-C(CN)2) | Creates strong electron-deficient character, suitable for n-type (electron) transport. ontosight.ai |

| π-Conjugated System | Phenyl ring connected to a double bond and cyano groups. | Facilitates delocalization of electrons, which is essential for charge mobility. nih.gov |

| Intramolecular Charge Transfer (ICT) | Electron density is pulled from the phenyl ring towards the acceptor groups. | A fundamental property for the function of many organic electronic materials. bohrium.com |

| Molecular Planarity | The benzylidenemalononitrile core tends towards a planar structure. | Can promote ordered molecular packing in thin films, enhancing charge transport between molecules. nih.govresearchgate.net |

Investigation of Non-Linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including optical switching and data storage. bohrium.comnih.gov The NLO response in organic molecules often originates from an efficient intramolecular charge transfer mechanism, which is a defining feature of the D-π-A structure of this compound. nih.govresearchgate.net The presence of strong electron-donating and -accepting groups at opposite ends of a π-conjugated system can lead to a large change in dipole moment upon excitation, resulting in high molecular hyperpolarizability (β) and third-order NLO susceptibility (χ(3)). researchgate.net

Studies on analogous compounds, such as 2-(4-methylbenzylidene) malononitrile and 2-(4-chlorobenzylidene) malononitrile, have demonstrated their potential as third-order NLO materials. bohrium.comresearchgate.netresearchgate.net The investigation of these materials using techniques like the Z-scan method allows for the determination of key parameters such as the non-linear refractive index and absorption coefficient. researchgate.netuobasrah.edu.iq For instance, research on 2-(4-chlorobenzylidene) malononitrile diluted in tetrahydrofuran (B95107) revealed its third-order susceptibility. researchgate.net These findings suggest that this compound, with its potent nitro-group acceptor, holds significant promise for exhibiting strong NLO effects, making it a valuable target for further investigation in NLO device fabrication. bohrium.com

Table 2: Third-Order Non-Linear Optical Properties of a Related Compound, 2-(4-chlorobenzylidene) malononitrile (0.1 M in THF)

| Laser Power (mW) | Non-linear Refractive Index (η) (x 10⁻⁸ cm²/W) | Non-linear Absorption Coefficient (β) (x 10⁻⁴ cm/W) | Real Part of χ⁽³⁾ (Reχ⁽³⁾) (x 10⁻⁶ e.s.u) | Imaginary Part of χ⁽³⁾ (Imχ⁽³⁾) (x 10⁻⁶ e.s.u) |

|---|---|---|---|---|

| 30 | -7.643 | 4.774 | 3.356 | -1.499 |

| 40 | -5.911 | 6.366 | 3.573 | -1.595 |

| 50 | -5.320 | 7.957 | 3.839 | -1.712 |

| 80 | -2.278 | 12.732 | 5.308 | -2.372 |

| 100 | -1.415 | 15.915 | 6.284 | -2.808 |

Data adapted from a study on 2-(4-chlorobenzylidene) malononitrile, which serves as a reference for the potential NLO properties of the benzylidene malononitrile class of compounds. researchgate.net

Application in the Design of Molecular Devices

The unique electronic and optical properties of this compound make it an attractive building block for the design of functional molecular devices. nih.govresearchgate.net Compounds from the benzylidenemalononitrile family have attracted considerable attention for their potential integration into molecular-scale electronics. nih.govresearchgate.net The ability of the molecule to exhibit significant NLO responses and function as an organic semiconductor forms the basis for its use in devices that can manipulate light or electrical signals.

The nearly planar molecular conformation of the core structure is crucial for its application in devices, as it facilitates the formation of ordered thin films, a prerequisite for reliable performance in components like OFETs. nih.govdoaj.org The responsiveness of its electronic structure to external electric fields (as seen in NLO studies) or light (as seen in photophysical studies) could be harnessed to create molecular switches or sensors. By incorporating this molecule into larger, more complex systems, it is possible to design materials where specific functions are encoded at the molecular level.

Photophysical Properties and Their Implications for Materials Design

The photophysical properties of a molecule describe its interaction with light, including absorption and emission, and are fundamental to its use in optical materials and devices. elsevierpure.comnih.govnih.gov For this compound, these properties are dominated by its D-π-A structure. The absorption of light typically promotes an electron from a π bonding orbital to a π* antibonding orbital, often associated with a significant intramolecular charge transfer from the phenyl ring to the nitro- and cyano-substituted alkene fragment. mdpi.com

Spectroscopic studies of this compound provide direct insight into its molecular structure and vibrational modes. rasayanjournal.co.in The infrared spectrum shows characteristic peaks for the aromatic C-H bonds, the nitrile (C≡N) stretch, and the nitro (NO2) group. rasayanjournal.co.in Studies of related benzylidene malononitriles show that these molecules can exhibit solvatochromism, where the absorption and emission wavelengths shift depending on the polarity of the solvent. psu.edu This behavior indicates a substantial difference in the dipole moment between the electronic ground state and the excited state, which is a direct consequence of ICT. Understanding these photophysical properties is critical for materials design, as it allows for the tuning of a material's color, fluorescence, and response to light by making targeted chemical modifications to the molecular structure. psu.edusmolecule.com

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Wavenumber/Chemical Shift | Assignment | Reference |

|---|---|---|---|

| FT-IR | 3021 cm⁻¹ | Aromatic C-H Stretch | rasayanjournal.co.in |

| 2214 cm⁻¹ | Nitrile (C≡N) Stretch | rasayanjournal.co.in | |

| 1567 cm⁻¹ | Alkene (C=C) Stretch | rasayanjournal.co.in | |

| 1332 cm⁻¹ | Nitro (NO₂) Asymmetric Stretch | rasayanjournal.co.in | |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.44 (s, 1H) | Vinylic Proton (-CH=) | rasayanjournal.co.in |

| δ 8.35 (d, 1H) | Aromatic Proton | rasayanjournal.co.in | |

| δ 7.89-7.79 (m, 3H) | Aromatic Protons | rasayanjournal.co.in |

| ¹³C NMR (125 MHz, CDCl₃) | δ 158.69, 146.83, 134.93, 130.47, 126.71, 125.87, 112.20, 110.96, 88.62 | Vinylic, Aromatic, Nitrile, and Alkyl carbons | rasayanjournal.co.in |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Protocols

The traditional synthesis of (2-Nitrobenzylidene)malononitrile often relies on the Knoevenagel condensation of 2-nitrobenzaldehyde (B1664092) and malononitrile (B47326). rasayanjournal.co.in Future research is progressively focusing on greener and more efficient synthetic methodologies to align with the principles of sustainable chemistry.

Key areas for development include:

Green Catalysts and Solvents: Research has demonstrated the efficacy of using alum in water, a green and eco-friendly approach that results in excellent yields and short reaction times. rasayanjournal.co.in Another promising avenue is the use of nanohybrid catalysts, such as Nickel-Copper supported on Multi-Walled Carbon Nanotubes (NiCu@MWCNT), which facilitate the reaction in aqueous solutions at ambient temperatures. nih.gov Further exploration of biodegradable and reusable catalysts like modified hydrotalcites, synthesized via combustion methods, presents a frontier for clean production. ias.ac.in

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool, often leading to rapid, high-yield, and sometimes catalyst-free reactions in aqueous media. nih.govresearchgate.net Similarly, the application of visible light in tandem with photocatalysts like sodium anthraquinone-1,5-disulfonate offers an innovative pathway, coupling the in-situ oxidation of alcohols to aldehydes with the subsequent condensation step in water. researchgate.net Developing these energy-efficient methods can significantly reduce the environmental footprint of the synthesis.

| Synthesis Method | Catalyst | Solvent | Key Advantages |

| Alum-Catalyzed Condensation | Alum (KAl(SO₄)₂·12H₂O) | Water | Eco-friendly, cost-effective, high yield, short time |

| Nanohybrid Catalysis | NiCu@MWCNT | Water | High yield at room temperature, catalyst reusability |

| Microwave-Assisted Synthesis | None or various | Water | Rapid, energy-efficient, often catalyst-free |

| Visible-Light Tandem Synthesis | Sodium anthraquinone-1,5-disulfonate | Water | Uses air as oxidant, sustainable energy source |

| Hydrotalcite-Catalyzed Reaction | Ti-Al-Mg Hydrotalcite | Ethyl Acetate | Green process, reusable catalyst |

Advanced Mechanistic Studies on Less-Explored Reaction Pathways

While the Knoevenagel condensation mechanism is generally understood, the diverse reactivity of this compound opens doors to less-explored reaction pathways that merit detailed mechanistic investigation.

Future studies could focus on:

Photochemical Transformations: The tandem photooxidative synthesis pathway involves radical intermediates, such as benzylic and peroxy radicals. researchgate.net Detailed spectroscopic and computational studies are needed to fully elucidate the kinetics and intermediates of such light-induced reactions.

Selective Reductions: The selective reduction of the nitro group in this compound to an amine, without affecting the alkene or nitrile functionalities, has been reported. researchgate.net A thorough mechanistic investigation into this chemoselectivity, perhaps using advanced cobalt complexes or other novel catalytic systems, could provide valuable insights for synthetic chemists.

Nucleophilic Addition/Substitution Reactions: The electron-deficient nature of the molecule makes it susceptible to various nucleophilic attacks. Kinetic and mechanistic studies, similar to those performed on related nitroaromatic compounds, could unravel complex reaction pathways, including potential two-step nucleophilic aromatic substitution processes. rsc.org Understanding these pathways is crucial for expanding the synthetic utility of the compound.

Electrochemical Reactions: Computational studies on the electrochemical reactions of similar molecules like β-nitrostyrene suggest complex radical anion pathways. researchgate.net Applying these advanced computational and experimental electrochemical techniques to this compound could reveal novel transformations and reactive intermediates.

Rational Design of Derivatives for Targeted Synthetic Applications

This compound and its isomers are valuable precursors for a wide array of heterocyclic and biologically active molecules. researchgate.netresearchgate.net The rational design of new derivatives based on this scaffold is a significant area for future research.

Key strategies include:

Biologically Active Compounds: Derivatives of benzylidenemalononitrile (B1330407) are known to exhibit a range of biological activities, including acting as tyrosine kinase inhibitors for potential anticancer applications. researchgate.netresearchgate.netgoogle.com The position of substituents on the phenyl ring significantly influences this activity. nih.gov Future work should focus on synthesizing and screening new derivatives, guided by computational docking studies, to develop more potent and selective inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR).

Precursors for Heterocycles: The molecule serves as a building block for complex structures such as 2-amino-4H-chromene-3-carbonitriles and spiro compounds. researchgate.net Designing derivatives with specific functional groups could streamline the synthesis of novel and complex heterocyclic systems with potential applications in medicine and materials.

In Silico Screening: The integration of computational tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles can guide the synthesis of derivatives with improved pharmacological properties, as has been demonstrated for related structures. nih.gov

Deeper Exploration of Emerging Materials Science Applications

The unique electronic properties of the benzylidenemalononitrile core, particularly when functionalized with a strong electron-withdrawing nitro group, make it an attractive candidate for advanced materials. ontosight.ai

Unexplored avenues include:

Organic Electronics: The electron-deficient character of this compound suggests its potential use in organic semiconductors and molecular devices. researchgate.netontosight.ai Research into its charge transport properties and incorporation into thin-film transistors or organic light-emitting diodes (OLEDs) is a logical next step.

Non-linear Optical (NLO) Materials: The donor-pi-acceptor structure inherent in many of its derivatives is a classic design for NLO materials. A systematic investigation of how modifying the donor and acceptor groups affects the NLO response is warranted.

Mechanochromic Materials: Related donor-acceptor compounds, such as 2-(4-(diphenylamino)benzylidene) malononitrile, exhibit mechanochromism, where their fluorescence color changes in response to mechanical pressure. mdpi.com Investigating whether derivatives of this compound can be engineered to display similar properties could lead to applications in pressure sensors, security inks, and rewritable paper.

Non-Volatile Memory Devices: Donor-acceptor systems featuring malononitrile have shown promise in write-once read-many (WORM) memory devices. rsc.org Exploring this compound and its derivatives within this framework could lead to new, low-cost data storage solutions.

Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental synthesis is crucial for accelerating the discovery of new materials and molecules with desired properties.

Future research should emphasize:

Predictive Modeling: Employing Density Functional Theory (DFT) and other computational methods to predict the electronic structure, molecular orbitals (HOMO-LUMO), and thermodynamic stability of novel derivatives before their synthesis. nih.govrsc.org This approach can save significant time and resources by prioritizing the most promising candidates.

Mechanism Elucidation: Using computational electrochemistry and reaction pathway modeling to support and interpret experimental findings on complex reactions, providing a deeper understanding of the underlying mechanisms. researchgate.net

Structure-Property Relationships: Combining experimental data from synthesis and characterization with computational results from molecular docking and dynamics simulations to build robust structure-activity and structure-property relationship (SAR/SPR) models. nih.govresearchgate.net These models can guide the rational design of new this compound derivatives with tailored biological or material functions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-nitrobenzylidene)malononitrile, and how can reaction parameters be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 2-nitrobenzaldehyde and malononitrile. Key parameters include:

- Solvent Choice : Ethanol is commonly used for its ability to dissolve both reactants and facilitate homogeneous mixing .

- Catalyst : Piperidine (0.05 mmol) is added to accelerate the reaction, monitored by TLC for completion .

- Workup : Post-reaction, the product is recrystallized from hot ethanol/water to achieve a 49% yield. Insoluble byproducts are excluded during recrystallization .

- Yield Optimization : Slow addition of reactants and controlled temperature during recrystallization minimize impurities .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Peaks at ~2226 cm⁻¹ (C≡N stretching) and ~1523 cm⁻¹ (NO₂ asymmetric stretching) confirm functional groups .

- ¹H NMR : Signals at δ 8.47 (s, 1H, aromatic proton) and δ 7.85–8.39 (m, 3H, nitro-substituted aromatic protons) validate the benzylidene scaffold .

- ¹³C NMR : Peaks at δ 158.8 (C=N) and δ 110–134 (aromatic carbons) corroborate the conjugated system .

Q. How can purity be assessed for this compound, and what orthogonal methods are recommended?

- Methodological Answer :

- Chromatography : Gas chromatography (GC) with temperature optimization (e.g., 180–220°C) ensures minimal decomposition during analysis .

- Melting Point : A sharp mp range (140–142°C) indicates high purity .

- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (C₁₀H₅N₃O₂) .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the electronic and optical properties of this compound?

- Methodological Answer :

- Functional Selection : B3LYP/6-31G(d,p) provides absorption maxima (λmax) closest to experimental values (607.8 nm vs. 634 nm) for related cyanocarbon derivatives .

- Electronic Structure : Exact-exchange terms in hybrid functionals (e.g., Becke’s 1993 model) improve accuracy in predicting ionization potentials and electron affinities .

- Reactivity Insights : Local kinetic-energy density calculations (Colle-Salvetti method) correlate with charge-transfer behavior in conjugated systems .

Q. What mechanistic pathways explain the role of this compound in multi-component reactions, such as pyranopyrazole synthesis?

- Methodological Answer :

- Intermediate Formation : The compound acts as a Michael acceptor, reacting with hydrazine and acetylenedicarboxylates to form pyrrole intermediates .

- Catalytic Surfaces : Iron-doped calcium oxalate catalysts facilitate cyclization via surface adsorption, enhancing regioselectivity .

- Kinetic Monitoring : Real-time IR spectroscopy tracks intermediate stability, particularly under varying pH and temperature .

Q. How can contradictions in spectroscopic or synthetic data for nitro-substituted benzylidene malononitriles be resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR data across isomers (e.g., 2-nitro vs. 4-nitro derivatives). For example, 2-nitro isomers show downfield shifts in aromatic protons due to meta-directing effects .

- Crystallography : Single-crystal X-ray diffraction (using SHELX suites) resolves ambiguities in molecular geometry .

- Replication : Reproduce synthesis under inert conditions (e.g., N₂ atmosphere) to rule out oxidation byproducts .

Q. What strategies optimize the dispersion temperature of this compound in gas chromatography for quantitative analysis?

- Methodological Answer :

- Temperature Programming : A gradient from 50°C to 250°C (5°C/min) minimizes peak broadening while ensuring complete volatilization .

- Sample Preparation : Solid-phase microextraction (SPME) coupled with two-component vacuum traps enhances detection sensitivity .

- Carrier Gas Flow : Helium at 1.5 mL/min balances resolution and analysis time .

Methodological Notes

- Safety : Use NIOSH-approved PPE (gloves, face shields) to mitigate skin/eye irritation risks .

- Data Reproducibility : Document reaction parameters (e.g., stirring time, solvent purity) to ensure consistency across studies .

- Software Tools : WinGX and SHELXTL are recommended for crystallographic refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.